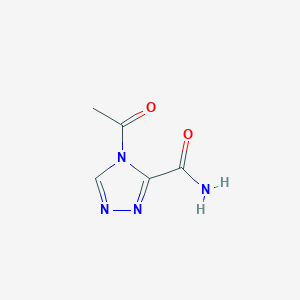![molecular formula C9H3ClN2O2 B12889867 4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
4-Cyanobenzo[d]oxazole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanobenzo[d]oxazole-2-carbonyl chloride is a heterocyclic compound that features a benzoxazole ring fused with a cyano group and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobenzo[d]oxazole-2-carbonyl chloride typically involves the cyclization of 2-aminophenol with a suitable nitrile, followed by chlorination. One common method includes the reaction of 2-aminophenol with 4-cyanobenzoyl chloride under basic conditions to form the benzoxazole ring. The resulting compound is then treated with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanobenzo[d]oxazole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Cyclization Reactions: Catalysts such as Lewis acids or bases are often used to facilitate these reactions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, amides, esters, and other functionalized derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Cyanobenzo[d]oxazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Cyanobenzo[d]oxazole-2-carbonyl chloride largely depends on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole-2-carbonyl chloride: Lacks the cyano group, resulting in different reactivity and applications.
4-Cyanobenzoxazole: Lacks the carbonyl chloride group, limiting its use in nucleophilic substitution reactions.
2-Aminobenzoxazole: Contains an amino group instead of a carbonyl chloride, leading to different chemical behavior.
Uniqueness
4-Cyanobenzo[d]oxazole-2-carbonyl chloride is unique due to the presence of both the cyano and carbonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C9H3ClN2O2 |
|---|---|
Molekulargewicht |
206.58 g/mol |
IUPAC-Name |
4-cyano-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H3ClN2O2/c10-8(13)9-12-7-5(4-11)2-1-3-6(7)14-9/h1-3H |
InChI-Schlüssel |
IFSIHGQDQHMZBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


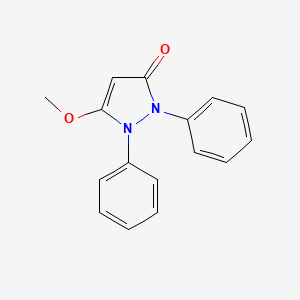
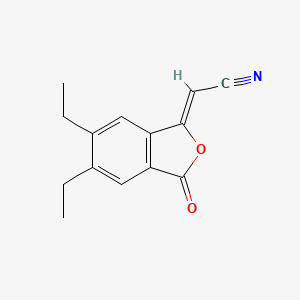
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
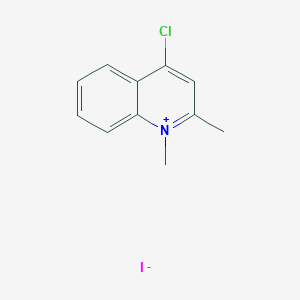
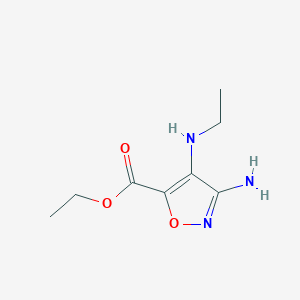
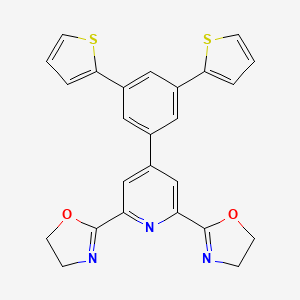
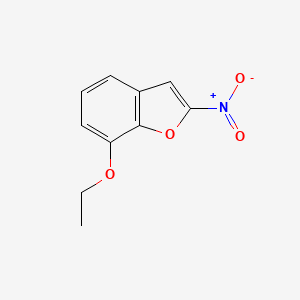
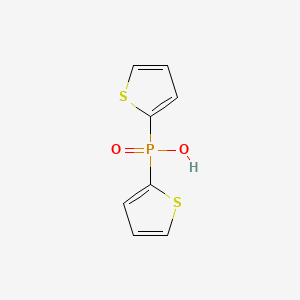
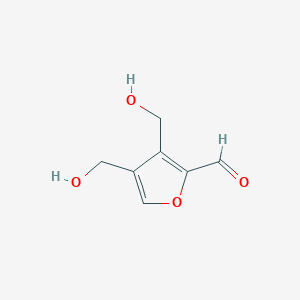
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
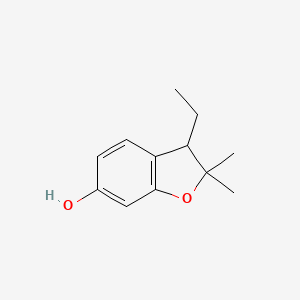
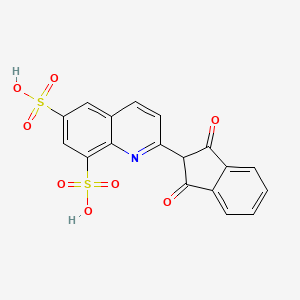
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
